![molecular formula C20H19FO4 B2666081 Propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 496771-33-6](/img/structure/B2666081.png)
Propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . It’s a common motif in many natural and synthetic compounds with a wide range of biological and pharmacological applications . The fluorophenyl group is a phenyl ring substituted with a fluorine atom, which is often used in medicinal chemistry due to its ability to modify the chemical properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzofuran core, with a fluorophenyl group and a propan-2-yl group attached. The exact structure and the positions of these groups would depend on the specific synthesis route .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Scientific Research Applications
Antiproliferative Activity
A study by Ma et al. (2017) investigated the antiproliferative activity of compounds related to Propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate. Specifically, they isolated new neolignans from the seeds of Daphniphyllum macropodum Miq, which showed significant inhibitory effects on cancer cell growth, particularly in human NSCLC A549 and H460 cell lines. This suggests potential applications in cancer research and therapy (Ma et al., 2017).
Synthesis Methods
Research by Reddy et al. (2005) focused on the synthesis of fluorine-containing benzofurans, including compounds structurally similar to this compound. They employed microwave irradiation to induce intramolecular reactions, resulting in the formation of fluorine-substituted benzofurans. This highlights a methodological advancement in the synthesis of these compounds, which can be applied in pharmaceutical and material science research (Reddy et al., 2005).
Analytical and Toxicological Studies
A study by Richter et al. (2019) explored the in vitro toxicokinetics and analytical toxicology of novel NBOMe derivatives, including compounds related to this compound. This research is crucial for understanding drug-drug interactions, elimination routes, and evaluating toxicological screening procedures, thereby contributing to forensic and clinical toxicology (Richter et al., 2019).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many benzofuran derivatives have shown antimicrobial activity, so if this compound were intended for use as an antimicrobial, it might act by disrupting bacterial cell wall synthesis or other bacterial processes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO4/c1-12(2)24-20(22)19-13(3)25-18-9-8-16(10-17(18)19)23-11-14-4-6-15(21)7-5-14/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCMPPSYMREKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzamido-1-[(4-fluorosulfonyloxyphenyl)methyl]piperidine](/img/structure/B2665999.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2666003.png)
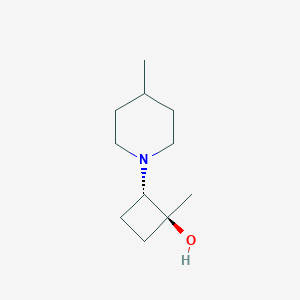
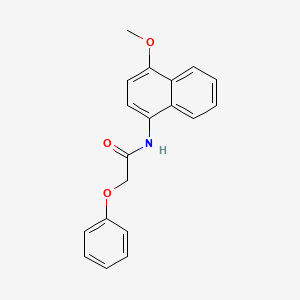
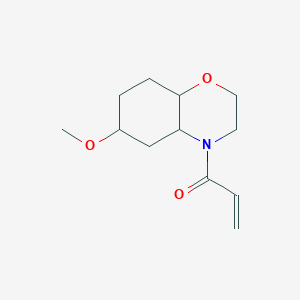

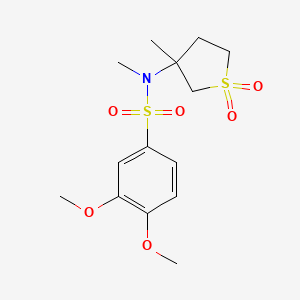


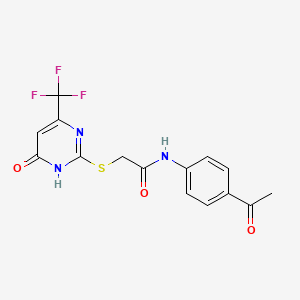
![4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2666019.png)
![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methoxyphenyl)methoxy]amine](/img/structure/B2666020.png)
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 5-CHLORO-2-FLUOROBENZOATE](/img/structure/B2666021.png)
